REACTION_CXSMILES
|
[C:1](=[O:6])([O:4][CH3:5])[O:2][CH3:3].OC(C)(C)C(OC)=O>CO>[C:1](=[O:4])=[O:2].[C:1](=[O:6])([O:4][CH3:5])[O:2][CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(=O)OC)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction of Example 1
|
Type
|
CUSTOM
|
Details
|
The reaction pressure
|
Type
|
TEMPERATURE
|
Details
|
was increased as the reaction
|
Type
|
CUSTOM
|
Details
|
after 5 h
|
Duration
|
5 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC)(OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |